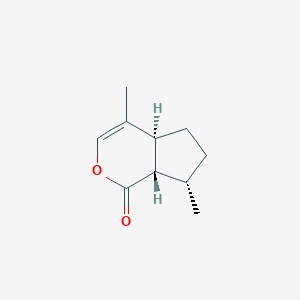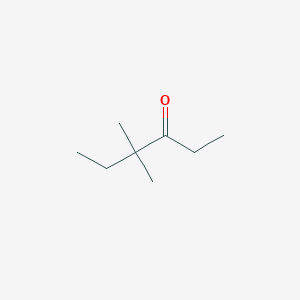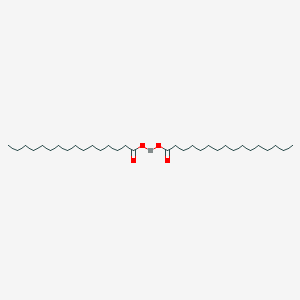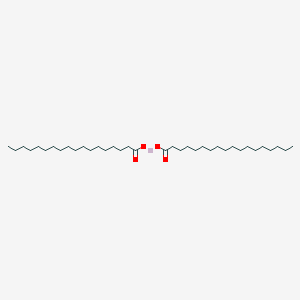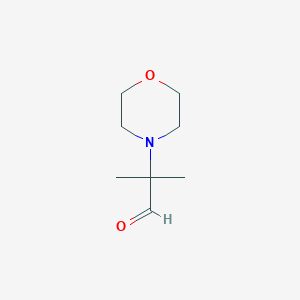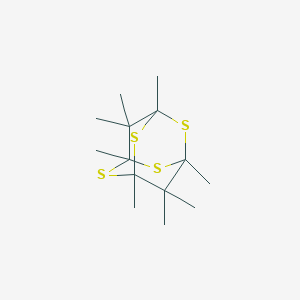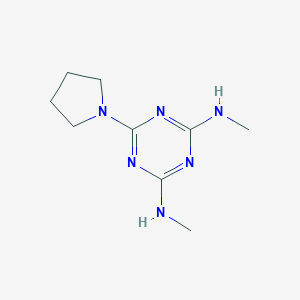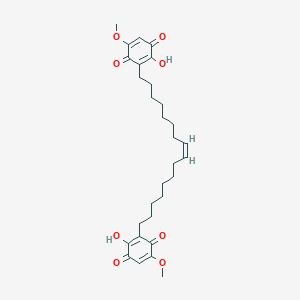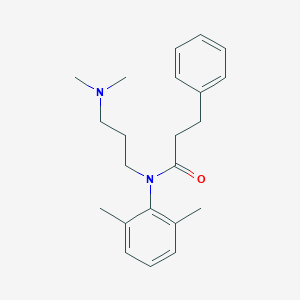
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl- is a chemical compound that belongs to the class of cinnamides. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of Hydrocinnamanilide is not fully understood. However, it has been proposed that the compound exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that Hydrocinnamanilide may act as a prodrug, which is converted into an active metabolite in vivo.
Efectos Bioquímicos Y Fisiológicos
Hydrocinnamanilide has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which may be attributed to its ability to scavenge free radicals. The compound has also been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases. In addition, Hydrocinnamanilide has been shown to induce apoptosis in cancer cells, which may be attributed to its ability to inhibit various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrocinnamanilide has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily tested using various assays. However, the compound has some limitations, including its low solubility in aqueous solutions, which may limit its use in in vivo experiments. In addition, the compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Hydrocinnamanilide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential as a material for various applications, including organic electronics and sensors. Additionally, further studies are needed to fully understand the mechanism of action of Hydrocinnamanilide and to identify its potential targets.
Métodos De Síntesis
Hydrocinnamanilide can be synthesized through a simple and efficient method. The synthesis involves the reaction of cinnamic acid with N,N-dimethyl-1,3-propanediamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Hydrocinnamanilide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, prostate, and lung cancer cells, and has shown promising results as a potential anticancer agent.
Propiedades
Número CAS |
17307-24-3 |
|---|---|
Nombre del producto |
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl- |
Fórmula molecular |
C22H30N2O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-13H,9,14-17H2,1-4H3 |
Clave InChI |
WKTOWIPEMBNMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
Otros números CAS |
17307-24-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



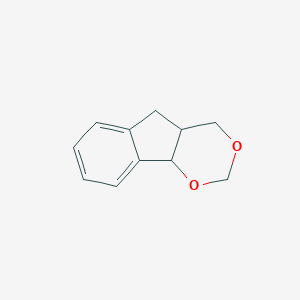
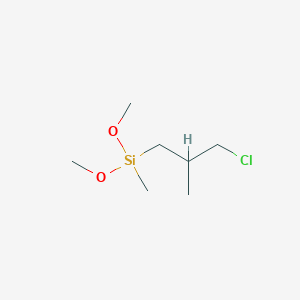
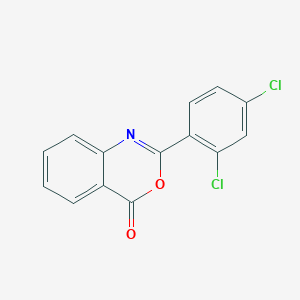
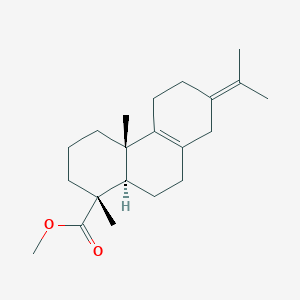
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
